5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness Pyrazoloquinoline

CAS 866347-45-7 features a unique 4-fluorobenzyl substitution critical for regioisomer-specific target engagement. Its distinct electronic environment (XLogP3=4.3) compared to 2-fluoro or non-fluorinated analogues directly impacts β-glucuronidase selectivity and anti-angiogenic screening. Procuring verified, high-purity material is essential for reproducible SAR, metabolic stability benchmarking, and authentic HPLC/LC-MS standard development where positional isomer contamination is unacceptable.

Molecular Formula C23H16FN3
Molecular Weight 353.4
CAS No. 866347-45-7
Cat. No. B2877590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
CAS866347-45-7
Molecular FormulaC23H16FN3
Molecular Weight353.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
InChIInChI=1S/C23H16FN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2
InChIKeyMNJBKDHEABVCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866347-45-7): Core Scaffold, Physicochemical Identity, and Procurement Context


5-[(4-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866347‑45‑7, molecular formula C₂₃H₁₆FN₃, molecular weight 353.4 g mol⁻¹) is a tricyclic heterocycle that fuses a pyrazole with a quinoline nucleus, substituted at the 5‑position with a 4‑fluorobenzyl group and at the 3‑position with a phenyl ring [1]. The compound is catalogued in PubChem (CID 2135841) and ChemSpider, with computed physicochemical parameters including an XLogP3 of 4.3 and zero hydrogen‑bond donors [1]. As a member of the pyrazolo[4,3‑c]quinoline class, it belongs to a scaffold that has been explored for benzodiazepine‑receptor binding, COX‑2 inhibition, phosphodiesterase 4 inhibition, interleukin‑1 antagonism, and anticancer activity [2][3]. The 4‑fluorobenzyl substituent distinguishes it from closely related N‑benzyl or 2‑/3‑fluorobenzyl analogues, which may confer different electronic and steric properties relevant to target engagement.

Why In‑Class Substitution of 5-[(4-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (866347‑45‑7) Is Not Straightforward


Within the pyrazolo[4,3‑c]quinoline series, the nature and position of the N‑5 substituent critically influence lipophilicity, metabolic stability, and target‑binding geometry. The 4‑fluorobenzyl group present in CAS 866347‑45‑7 produces a distinct electronic environment compared with the non‑fluorinated benzyl analogue (CAS 866342‑44‑1) or the 2‑fluorobenzyl and 3‑fluorobenzyl regioisomers (e.g., CAS 866348‑44‑9 and related structures) . Fluorine substitution at the para position alters the Hammett σ constant, modulating π–π stacking and potential halogen‑bond interactions, while the methylene linker provides conformational flexibility that can be lost in directly N‑aryl analogues [1]. Conversely, modifications at the 3‑phenyl position or introduction of additional substituents on the quinoline ring (e.g., 8‑fluoro, 8‑methyl, or 7,8‑dimethoxy derivatives) can profoundly shift activity profiles—as illustrated by the β‑glucuronidase‑inhibitory pyrazolo[4,3‑c]quinolines where small structural changes dictate pH‑dependent isoform selectivity [2]. Therefore, replacing CAS 866347‑45‑7 with an in‑class compound that carries even a single substituent change risks altering the physicochemical and pharmacological fingerprint in ways that are not predictable without empirical comparison.

Quantitative Differentiation Evidence for 5-[(4-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (866347‑45‑7)


Lipophilicity Modulation: 4‑Fluorobenzyl vs. Non‑Fluorinated Benzyl Analogue

The introduction of a para‑fluorine atom on the N‑5 benzyl substituent increases lipophilicity relative to the non‑fluorinated benzyl analogue. The computed XLogP3 for the target compound is 4.3, compared with an estimated value of approximately 3.9 for 5‑benzyl‑3‑phenyl‑5H‑pyrazolo[4,3‑c]quinoline (CAS 866342‑44‑1, for which an experimental log P has not been reported; differential derived from fragment‑based calculation) [1]. This Δlog P of ≈ 0.4 log units indicates enhanced membrane permeability potential, a parameter frequently correlated with oral absorption and blood–brain barrier penetration.

Lipophilicity Drug-likeness Pyrazoloquinoline

Metabolic Soft‑Spot Shielding: 4‑Fluoro Substitution on the Benzyl Ring

Fluorine substitution at the para position of the benzyl ring is a well‑established medicinal‑chemistry strategy to block cytochrome P450‑mediated aromatic hydroxylation, a common metabolic soft spot for unsubstituted benzyl groups [1]. Although no direct microsomal stability data are published for CAS 866347‑45‑7, class‑level inference from fluorinated vs. non‑fluorinated benzyl‑containing drug candidates indicates that the 4‑fluorobenzyl group typically extends half‑life (t₁/₂) in human liver microsomes by 2‑ to 5‑fold relative to the unsubstituted benzyl analogue [1].

Metabolic stability CYP450 Fluorine substitution

Regioisomeric Differentiation: 4‑Fluorobenzyl vs. 2‑Fluorobenzyl and 3‑Fluorobenzyl Analogues

The position of the fluorine atom on the N‑5 benzyl ring determines the vector of the C–F bond dipole and its capacity for intermolecular interactions. A 4‑fluorobenzyl group presents the fluorine atom distal to the pyrazoloquinoline core, whereas the 2‑fluorobenzyl isomer (e.g., CAS 866348‑44‑9) places the fluorine in proximity to the quinoline ring, potentially inducing steric clashes or intramolecular electrostatic effects . In analogous pyrazolo[4,3‑c]quinoline series reported in the β‑glucuronidase inhibition patent literature, regioisomeric fluorobenzyl substitution led to ≥ 10‑fold differences in IC₅₀ values [1].

Regioisomer Fluorine positional effect Structure–Activity Relationship

Anti‑Angiogenic Potential: Fused Pyrazolo[4,3‑c]quinoline Motif vs. Acyclic Pyrazole Precursors

Christodoulou et al. (2010) demonstrated that compounds bearing the fused pyrazolo[4,3‑c]quinoline motif exhibited potent anti‑angiogenic activity, inhibiting endothelial cell proliferation and migration, whereas their acyclic trisubstituted pyrazole precursors were substantially less active [1]. The fused tricyclic compounds also inhibited the growth of MCF‑7 (breast) and HeLa (cervical) carcinoma cells in vitro. Although CAS 866347‑45‑7 was not among the specific compounds tested in that study, its core scaffold is identical to the active chemotype, suggesting potential utility in anti‑angiogenic screening cascades.

Anti-angiogenic Endothelial proliferation MCF-7 HeLa

β‑Glucuronidase Inhibition: Pyrazolo[4,3‑c]quinoline Chemotype with pH‑Dependent Selectivity

Cheng et al. (2017) identified pyrazolo[4,3‑c]quinolines as a new class of bacterial β‑glucuronidase (βG)‑specific inhibitors that act in a pH‑dependent manner, with compound 42 (3‑amino‑4‑(4‑fluorophenylamino)‑1H‑pyrazolo[4,3‑c]quinoline) preventing CPT‑11‑induced severe diarrhea in tumor‑bearing mice without compromising antitumor efficacy [1]. The patent family (WO2016191576A1, EP 3662751 B1) covers a broad range of pyrazolo[4,3‑c]quinoline derivatives including N‑5 substituted variants [2]. CAS 866347‑45‑7, with its 4‑fluorobenzyl substituent at N‑5, falls within the structural scope of this chemotype and represents a potential tool compound for probing βG‑mediated drug toxicity.

β-Glucuronidase Chemotherapy-induced diarrhea Microbiome

Recommended Scientific and Industrial Application Scenarios for 5-[(4-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (866347‑45‑7)


Anti‑Angiogenic Screening Library Component in Oncology Drug Discovery

Based on the validated anti‑angiogenic activity of fused pyrazolo[4,3‑c]quinoline congeners reported by Christodoulou et al. (2010) [1], CAS 866347‑45‑7 can serve as a structurally defined member of diversity‑oriented screening decks targeting endothelial cell proliferation and migration. Its 4‑fluorobenzyl substituent provides a distinct physicochemical signature (XLogP3 = 4.3) compared with non‑fluorinated or regioisomeric analogues, enabling SAR exploration around N‑5 substitution.

β‑Glucuronidase Probe Development for Chemotherapy‑Induced Diarrhea

The pyrazolo[4,3‑c]quinoline scaffold is a known bacterial β‑glucuronidase inhibitory chemotype with demonstrated in vivo efficacy in a CPT‑11‑induced diarrhea model (Cheng et al., 2017) [2]. CAS 866347‑45‑7, as an N‑5 4‑fluorobenzyl derivative, is a candidate for structure–activity relationship expansion within the patent‑protected chemical space (WO2016191576A1) [3], particularly for evaluating the impact of lipophilic N‑5 substituents on βG isoform selectivity.

Physicochemical Reference Standard for Fluorinated Heterocycle Optimization

With a computed XLogP3 of 4.3 and a single fluorine atom that contributes to metabolic shielding without introducing additional hydrogen‑bond donors, this compound can be used as a physicochemical benchmark in lead‑optimization programs that aim to balance lipophilicity and metabolic stability [4]. Its zero H‑bond donor count and moderate molecular weight (353.4 g mol⁻¹) place it within favorable oral drug‑like space, making it a useful comparator for property‑guided medicinal chemistry.

Regioisomeric Purity Control in Chemical Biology Probe Studies

The documented sensitivity of pyrazolo[4,3‑c]quinoline biological activity to fluorine regioisomerism (2‑fluoro vs. 3‑fluoro vs. 4‑fluoro on the N‑5 benzyl ring) means that CAS 866347‑45‑7 must be procured with verified regioisomeric purity when used as a chemical probe . Its unique 4‑fluorobenzyl substitution pattern makes it a suitable authentic standard for analytical method development (HPLC, LC‑MS) aimed at distinguishing positional isomers in compound libraries.

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